6-Fluoro-1-undecyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula and a molecular weight of 303.46 g/mol. This compound is notable for its unique structure, which includes a fluorine atom and an undecyl alkyl chain attached to the isoquinoline framework. The presence of these functional groups can significantly influence the compound's biological activity and physicochemical properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and materials science.
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can be synthesized from isoquinoline derivatives and fluorinated reagents. It falls under the category of dihydroisoquinolines, which are nitrogen-containing heterocycles. These compounds are often studied for their potential pharmacological activities, including antimicrobial and anticancer properties.
The synthesis of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline typically involves several key steps:
The synthetic routes may involve optimizing reaction conditions to enhance yield and purity, utilizing scalable reagents and catalysts, and employing purification techniques such as chromatography and recrystallization.
The molecular structure of 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline features a bicyclic isoquinoline framework with a fluorine atom at the 6-position and an undecyl group at the 1-position. This structural arrangement contributes to its unique chemical behavior.
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Fluoro-1-undecyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and specificity, while the undecyl chain influences lipophilicity and membrane permeability. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects.
While specific physical properties such as melting point or boiling point are not readily available in the literature, compounds in this class typically exhibit moderate to high lipophilicity due to their alkyl chain.
The presence of both a fluorine atom and an alkyl chain suggests that this compound may exhibit unique reactivity patterns compared to other similar compounds. For instance:
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline has several applications in scientific research:
This synthetic fluorinated isoquinoline derivative integrates strategic structural modifications—a fluorine atom at C6 and an undecyl chain at N1—to optimize bioactivity. Its design reflects contemporary medicinal chemistry principles leveraging halogenation and alkylation for enhanced pharmacokinetic properties. The compound’s molecular architecture positions it within a niche class of heterocyclic molecules with emerging pharmacological relevance, particularly in targeted protein interactions and membrane permeability enhancement [3] [6].
Isoquinoline derivatives feature a benzopyridine core, classified as fused bicyclic heterocycles. Systematic naming follows IUPAC guidelines:
Table 1: Structural Comparison of Key Isoquinoline Derivatives
Compound Name | Core Structure | Substituents | Molecular Formula |
---|---|---|---|
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline | 3,4-Dihydroisoquinoline | 6-F, N1-undecyl | C₂₀H₃₀FN |
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | 3,4-Dihydroisoquinolinone | 6-F, C1=O | C₉H₈FNO |
Bis(6-fluoro-3,4-dihydroisoquinolin-1-yl)methanone | 3,4-Dihydroisoquinoline | 6-F, N1-(carbonyl bridged) | C₁₉H₁₄F₂N₂O |
The undecyl chain introduces substantial hydrophobicity, distinguishing it from shorter-chain analogs like 6-fluoro-3,4-dihydroisoquinolin-1-one (C₉H₈FNO), which features a carbonyl group at C1 instead of alkylation [4] [5].
Fluorinated dihydroisoquinolines emerged in the late 20th century as medicinal chemists explored halogenation to optimize drug scaffolds. Key milestones:
Table 2: Historical Development of Key Fluorinated Isoquinolines
Compound | CAS Number | First Reported | Primary Application Context |
---|---|---|---|
6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | 214045-84-8 | Early 2000s | Synthetic intermediate |
Bis(6-fluoro-3,4-dihydroisoquinolin-1-yl)methanone | 174639238 | 2010s | Polymer/pharmaceutical research |
6-Fluoro-1-undecyl-3,4-dihydroisoquinoline | 914381-28-5 | ~2010 | Bioactivity optimization |
Fluorine’s Electronic and Steric Effects
Undecyl Chain’s Pharmacodynamic Role
Table 3: Impact of Substituents on Physicochemical Properties
Modification | Key Property Changes | Biological Implications |
---|---|---|
Fluorine at C6 | ↑ Metabolic stability, ↑ Binding affinity | Enhanced target engagement, prolonged action |
Undecyl at N1 | ↑ Lipophilicity (log P +4 vs. non-alkylated) | Improved membrane permeation |
Combined F/undecyl | Optimal log P (predicted 5.2), ↑ 3D complexity | Balanced ADME profile for CNS/peripheral targets |
The synergy between fluorine and the undecyl chain exemplifies rational drug design: fluorine fine-tunes electronic properties and stability, while the alkyl chain provides a hydrophobic "anchor" for membrane integration or protein binding [3] [6].
Comprehensive Compound Listing
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3